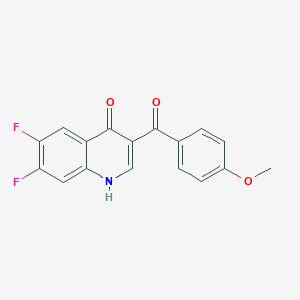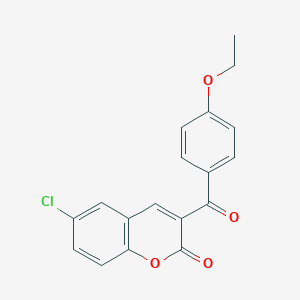
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been studied in recent years due to its potential applications in the medical and scientific fields. This compound has a unique structure, which allows it to interact with many different types of molecules, making it a valuable tool for research.
Mécanisme D'action
The exact mechanism of action of 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as cyclooxygenase-2, to inhibit their activity. In addition, this compound is thought to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, to produce its anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound is easily synthesized, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical pathways may not be fully understood. Additionally, this compound may be toxic at high concentrations, so it should be used with caution.
Orientations Futures
The potential future directions for 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include further research into its mechanism of action, its effects on certain biochemical pathways, and its potential use as an imaging agent for the detection of tumors. Additionally, further research into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent, should be explored. Finally, further research into the synthesis methods of this compound should be conducted in order to improve the yield and cost-effectiveness of its production.
Méthodes De Synthèse
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most commonly used method is a three-step synthesis process that involves the reaction of 4-methoxybenzoyl chloride with 6,7-difluoro-1,4-dihydroquinolin-4-one in the presence of a base. This reaction yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl bromide, and the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl isocyanate.
Applications De Recherche Scientifique
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in the medical and scientific fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of certain diseases. Additionally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
Propriétés
IUPAC Name |
6,7-difluoro-3-(4-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-10-4-2-9(3-5-10)16(21)12-8-20-15-7-14(19)13(18)6-11(15)17(12)22/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDQLCILRTQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6462913.png)

![ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate](/img/structure/B6462927.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)

![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)